molecular formula C9H10IN3O B14381680 2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide CAS No. 89932-88-7

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide

Cat. No.: B14381680
CAS No.: 89932-88-7
M. Wt: 303.10 g/mol
InChI Key: ZLFXAGIDVUHSQL-UHFFFAOYSA-N
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Description

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide is a chemical compound with the molecular formula C9H10IN3O. It is characterized by the presence of an iodophenyl group attached to an ethylidene hydrazine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide typically involves the reaction of 4-iodobenzaldehyde with hydrazine derivatives. One common method includes the condensation of 4-iodobenzaldehyde with hydrazinecarboxamide under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which can further react with various biomolecules. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide is unique due to the presence of both the iodophenyl and ethylidene carboxamide groups. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

89932-88-7

Molecular Formula

C9H10IN3O

Molecular Weight

303.10 g/mol

IUPAC Name

[1-(4-iodophenyl)ethylideneamino]urea

InChI

InChI=1S/C9H10IN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)

InChI Key

ZLFXAGIDVUHSQL-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)I

Origin of Product

United States

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